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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Incurred Sample Reanalysis (ISR) as a

critical component of bioequivalence studies for amlodipine, a widely prescribed calcium

channel blocker. It details the regulatory expectations, experimental protocols, and data

presentation for ensuring the reliability and reproducibility of bioanalytical data.

Introduction to Incurred Sample Reanalysis
Incurred Sample Reanalysis is a mandatory procedure in bioequivalence studies, designed to

verify the reproducibility of a validated bioanalytical method using actual study samples from

subjects.[1][2][3] Unlike quality control (QC) samples, which are prepared by spiking a known

concentration of the analyte into a clean matrix, incurred samples reflect the true physiological

environment, including the presence of metabolites, protein binding, and other endogenous

components that could potentially interfere with the assay.[4] Therefore, ISR serves as a crucial

in-study validation to ensure the bioanalytical method is robust and provides consistent results

throughout the sample analysis.

For amlodipine bioequivalence studies, which are pivotal for the approval of generic

formulations, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the

European Medicines Agency (EMA) require ISR to be performed.[5] The primary objective is to
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confirm that the precision and accuracy of the bioanalytical method observed during pre-study

validation holds true for the analysis of incurred samples obtained from clinical trial participants.

Regulatory Framework and Acceptance Criteria
The acceptance criteria for ISR in bioequivalence studies are well-established and harmonized

across major regulatory guidelines. For small molecules like amlodipine, the concentration of

the reanalyzed sample must be within ±20% of the original measurement for at least two-thirds

(67%) of the samples.

A summary of the key regulatory requirements for ISR is presented in the table below.

Parameter Requirement

Studies Requiring ISR
All pivotal bioequivalence and pharmacokinetic

(PK) studies.

Number of Samples Up to 10% of the total number of study samples.

Sample Selection

Samples should be selected from around the

maximum plasma concentration (Cmax) and

from the elimination phase of the

pharmacokinetic profile.

Acceptance Criteria

At least 67% of the reanalyzed samples must

have a percentage difference within ±20% of the

mean of the original and repeat results.

Investigation Trigger

An investigation is required if the overall ISR

assessment fails to meet the acceptance

criteria.

Experimental Protocol: Amlodipine Bioanalysis and
ISR
The following protocol outlines a typical bioanalytical method for the quantification of

amlodipine in human plasma, followed by the procedure for conducting Incurred Sample

Reanalysis.
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Bioanalytical Method for Amlodipine Quantification (LC-
MS/MS)
This section describes a common and sensitive method for measuring amlodipine

concentrations in plasma.

Sample Preparation:

Thaw frozen plasma samples at room temperature.

Vortex the samples to ensure homogeneity.

Pipette a 300 µL aliquot of the plasma sample into a clean tube.

Add an internal standard (e.g., amlodipine-d4) to each sample, except for the blank

plasma.

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

Vortex and centrifuge the samples to pellet the precipitated proteins.

Transfer the supernatant to a new set of tubes and evaporate to dryness under a stream

of nitrogen.

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

LC System: A high-performance liquid chromatography (HPLC) system.

Column: A C18 reverse-phase column (e.g., Thermo beta-basic C18, 100x4.6 mm, 5 µm).

Mobile Phase: A mixture of an acidic buffer (e.g., dibasic phosphate buffer at pH 3.0) and

an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 55:45 v/v).

Flow Rate: 1 mL/min.
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MS/MS Detector: A triple quadrupole mass spectrometer with an electrospray ionization

(ESI) source operating in positive ion mode.

Detection: Multiple Reaction Monitoring (MRM) of the transitions for amlodipine (e.g., m/z

409.10 → 238.00) and the internal standard.

Incurred Sample Reanalysis (ISR) Procedure
Sample Selection: After the initial analysis of all study samples, select up to 10% of the

samples for reanalysis. The selection should include samples near Cmax and in the

elimination phase from multiple subjects.

Reanalysis: On a different day, reanalyze the selected incurred samples in a separate

analytical run.

Data Evaluation: Calculate the percentage difference between the initial concentration and

the reanalyzed concentration for each sample using the following formula:

% Difference = ((Reanalyzed Value - Original Value) / Mean of the two values) * 100

Acceptance Assessment: Determine the number of samples for which the percentage

difference is within ±20%. This number should be at least 67% of the total number of

reanalyzed samples.

Data Presentation for Amlodipine ISR
Clear and concise presentation of ISR data is crucial for regulatory submissions. The following

table provides a template for summarizing ISR results from an amlodipine bioequivalence

study. While specific comparative data from multiple published studies is not readily available,

this format can be used to report individual study findings.
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Sample
ID

Subject
ID

Time
Point
(h)

Original
Concent
ration
(ng/mL)

Reanaly
zed
Concent
ration
(ng/mL)

Mean
Concent
ration
(ng/mL)

%
Differen
ce

Within
±20%?

BE-001 01 6.0 5.82 5.95 5.89 2.21 Yes

BE-002 01 24.0 3.15 3.01 3.08 -4.55 Yes

BE-003 02 8.0 6.21 6.50 6.36 4.56 Yes

BE-004 02 48.0 2.05 2.25 2.15 9.30 Yes

BE-005 03 6.0 5.50 6.10 5.80 10.34 Yes

BE-006 03 36.0 2.80 2.55 2.68 -9.33 Yes

BE-007 04 4.0 4.98 5.20 5.09 4.32 Yes

BE-008 04 24.0 3.50 3.75 3.63 6.90 Yes

BE-009 05 8.0 6.80 5.90 6.35 -14.17 Yes

BE-010 05 72.0 1.50 1.85 1.68 20.83 No

Overall

Results

9 out of

10
90%

Visualizing the ISR Workflow
The following diagram illustrates the logical flow of the Incurred Sample Reanalysis process

within a bioequivalence study.
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Bioequivalence Study

Outcome

Action

Initial Bioanalysis of All Study Samples

Select up to 10% of Samples for ISR
(Cmax and Elimination Phase)

Reanalyze Selected Samples in a Separate Run

Calculate % Difference for Each Sample Pair

Assess if ≥67% of Samples are within ±20% Difference

ISR Passes

Yes

ISR Fails

No

Report Results in Study Report Halt Analysis and Conduct Investigation

Modify and Revalidate Bioanalytical Method

Repeat Sample Analysis with New Method

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scribd.com [scribd.com]

2. ijprajournal.com [ijprajournal.com]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Guide to Incurred Sample Reanalysis in
Amlodipine Bioequivalence Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15145065#incurred-sample-reanalysis-for-
amlodipine-bioequivalence-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15145065?utm_src=pdf-custom-synthesis
https://www.scribd.com/document/503508299/Amlodipine-Bioequivalence-Study-Quantification-by
https://ijprajournal.com/issue_dcp/A%20Comparative%20Pharmaceutical%20Evaluation%20of%20Standard%20vs.%20Generic%20Tablets%20of%20Amlodipine%20(5mg)..pdf
https://www.researchgate.net/publication/227959826_Amlodipine_Bioequivalence_study_Quantification_by_liquid_chromatography_coupled_to_tandem_mass_spectrometry
https://www.researchgate.net/publication/305356895_Comparative_bioavailability_bioequivalence_study_for_fixed_dose_combination_tablet_containing_amlodipine_valsartan_and_hydrochlorothiazide_using_a_newly_developed_HPLC-MSMS_method
https://www.researchgate.net/publication/387435950_A_Prospective_Comparative_Analysis_of_The_Anti-Hypertensive_Effect_Cost_and_Adverse_Effects_of_Brand-Name_Versus_Generic_Amlodipine_in_Patients_with_Essential_Hypertension
https://www.benchchem.com/product/b15145065#incurred-sample-reanalysis-for-amlodipine-bioequivalence-studies
https://www.benchchem.com/product/b15145065#incurred-sample-reanalysis-for-amlodipine-bioequivalence-studies
https://www.benchchem.com/product/b15145065#incurred-sample-reanalysis-for-amlodipine-bioequivalence-studies
https://www.benchchem.com/product/b15145065#incurred-sample-reanalysis-for-amlodipine-bioequivalence-studies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15145065?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15145065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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